molecular formula C9H9NO2 B1296440 3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 703-51-5

3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No. B1296440
CAS RN: 703-51-5
M. Wt: 163.17 g/mol
InChI Key: FGKQHXRVPDLTDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves several steps . Unfortunately, the specific details of the synthesis process were not found in the search results.


Molecular Structure Analysis

The molecular formula of 3,4-dihydro-1,4-benzoxazepin-5(2H)-one is C9H9NO2 . The InChI code is 1S/C9H9NO2/c11-9-7-3-1-2-4-8(7)12-6-5-10-9/h1-4H,5-6H2,(H,10,11) . The compound has a molecular weight of 163.18 g/mol .


Physical And Chemical Properties Analysis

3,4-dihydro-1,4-benzoxazepin-5(2H)-one has a molecular weight of 163.17 g/mol . It has a topological polar surface area of 38.3 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass is 163.063328530 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has explored various methods to synthesize derivatives of 1,4-Benzoxazepin-5(2H)-One. For instance, Sidhu et al. (1966) detailed the synthesis of 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones, showcasing techniques to produce these compounds with improved yields (Sidhu, Thyagarajan, & Bhalerao, 1966). Similarly, Huckle et al. (1972) described the synthesis of various derivatives, including 4,5-Dihydro-1-benzoxepin-3(2H)-one and related compounds (Huckle, Lockhart, & Wright, 1972).
  • Chemical Reactions and Properties : Misiti and Rimatori (1972) investigated the acid-catalyzed rearrangement of these compounds, providing insights into their chemical behaviors under different conditions (Misiti & Rimatori, 1972).

Potential Applications in Material Science and Pharmaceuticals

  • Polymer-Assisted Solution-Phase Synthesis : Carreras et al. (2005) explored the polymer-assisted solution-phase synthesis of 1,4-benzoxazepin-5(2H)-ones, indicating their potential in the preparation of screening compounds for various applications (Carreras, Scherkenbeck, & Paulitz, 2005).
  • Bioactivity and Ecological Role : Macias et al. (2009) discussed the bioactivity of benzoxazinones, a class to which 1,4-benzoxazepin-5(2H)-ones belong. Their research highlights the phytotoxic, antifungal, antimicrobial, and antifeedant effects of these compounds, suggesting their significance in natural herbicide models and pharmaceutical development (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-7-3-1-2-4-8(7)12-6-5-10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKQHXRVPDLTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321187
Record name 3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1,4-benzoxazepin-5(2H)-one

CAS RN

703-51-5
Record name 703-51-5
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Record name 3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
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Synthesis routes and methods I

Procedure details

The chroman-4-one (5.0 g, 33.8 mmol) was dissolved in sulfuric acid (10 mL) and the mixture was cooled at 0° C. Sodium azide (2.88 g, 44.3 mmol) was added portionwise followed by some sulfuric acid (5 mL). The reaction mixture was stirred at room temperature over night. The mixture was then pour into ice-water and basified to pH=7 with potassium hydroxide pellets. This aqueous layer was extracted with ether (twice).
Quantity
5 g
Type
reactant
Reaction Step One
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10 mL
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solvent
Reaction Step One
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2.88 g
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reactant
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[Compound]
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ice water
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0 (± 1) mol
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5 mL
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Synthesis routes and methods II

Procedure details

To a solution containing 4-chromanone (1, 2 g, 13.4 mmol) in 15 mL conc H2SO4 at 0° C. was added sodium azide (1.131 g, 17.4 mmol) and the reaction mixture was stirred initially at 0° C. for 1 hour and then stirred at room temperature for 2 hours. The reaction was quenched by the slow addition of water and then subsequently basified with 10% NaOH. The aqueous solution was extracted with ether (2×150 mL). The combined ether layers were dried (Na2SO4) and filtered. The solvent was removed under vacuo and the crude product was recrystallized from EtOAc/hexanes to afford 1.3 g, 61% of 2 as white needles. mp 118°-120° C. 1H NMR (CDCl3) d 8.0 (d, 1 H ArH), 7.6-7.7 (bs, 1H, NH), 7.4 (t, 1H, ArH), 7.2 (t, 1H ArH), 7.0 (d, 1H, ArH), 4.4 (t, 2H, CH2), 3.5 (t, 2H, CH2). EIMS M+ 163 (98), 134 (99), 105 (100).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
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solvent
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1.131 g
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reactant
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Yield
61%

Synthesis routes and methods III

Procedure details

To 4-chromanone (50 g, 340 mmol) in acetic acid (670 ml) was added sodium azide (66.31 g, 1.02 mol) and conc. sulfuric acid (100 ml) dropwise at 0° C. The mixture was heated to 50° C. for 4 h and then cooled to room temperature. The mixture was poured onto ice (1 l) and basified with conc. ammonium hydroxide. The mixture was stirred for 24 h and the solids were collected by filtration (30.43 g, 55%), MSm/z 164 [M+H]+.
Quantity
50 g
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reactant
Reaction Step One
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66.31 g
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reactant
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100 mL
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reactant
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670 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (200 mg, 0.69 mmol), 4-bromo-1-methylpyridin-2(1H)-one (156 mg, 0.83 mmol), cesium carbonate (674 mg, 2.07 mmol), 1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium (49 mg, 0.069 mmol) was dissolved in a degassed mixture of DMF and water 3/1.5 (4.5 mL). The mixture was heated in microwave at 85° C. for 40 min. The mixture was poured into EtOAc and washed with water and brine. The organic layer was collected, dried over sodium sulfate and loaded onto silica gel. A flash column (5% MeOH in EtOAc) and reverse phase chromatography gave 7-ethyl-2-oxo-1,2-dihydropyridin-4-yl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one.
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
674 mg
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reactant
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0 (± 1) mol
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catalyst
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49 mg
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catalyst
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4.5 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Reactant of Route 2
3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Reactant of Route 3
3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Reactant of Route 4
3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Reactant of Route 5
3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Reactant of Route 6
3,4-dihydro-1,4-benzoxazepin-5(2H)-one

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